Reversible vs. Irreversible BTK Binding Mode: Structural Differentiation from Ibrutinib and Acalabrutinib
BMS-986142 is a reversible, non-covalent BTK inhibitor that does not require Cys481 alkylation for target engagement, structurally distinguishing it from irreversible covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib [1]. This binding mode is enabled by a chiral architecture comprising two rotationally stable atropisomeric axes and a tertiary chiral center, yielding a single atropisomer from eight possible diastereomers—a defined stereochemical entity distinct from the atropisomeric mixtures or single-axis conformations found in other reversible BTK inhibitors [2].
| Evidence Dimension | BTK binding mechanism and stereochemical complexity |
|---|---|
| Target Compound Data | Reversible, non-covalent inhibitor; two locked atropisomeric axes plus one tertiary chiral center; single atropisomer from eight possible diastereomers |
| Comparator Or Baseline | Ibrutinib, acalabrutinib, zanubrutinib: Irreversible covalent inhibitors binding Cys481; Fenebrutinib, GDC-0834: Reversible inhibitors lacking BMS-986142's specific dual atropisomeric constraint |
| Quantified Difference | Qualitative difference: Reversible non-covalent binding vs. irreversible covalent binding; stereochemical constraint producing defined single atropisomer vs. undefined or less constrained atropisomerism |
| Conditions | Structural analysis and medicinal chemistry characterization from discovery program |
Why This Matters
For laboratories requiring a reversible BTK inhibitor with defined atropisomeric purity for reproducible target engagement studies without permanent Cys481 modification, BMS-986142 represents a mechanistically distinct tool compound from irreversible covalent comparators.
- [1] Watterson SH, De Lucca GV, Shi Q, et al. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. J Med Chem. 2016;59(19):9173-9200. View Source
- [2] Watterson SH, Wisniewski SR. A Twisted Road to the Discovery and Chemical Development of BMS-986142: A Reversible Inhibitor of BTK Conformationally Constrained by Two Rotationally Stable Atropisomeric Axes. In: Complete Accounts of Integrated Drug Discovery and Development: Recent Examples from the Pharmaceutical Industry. Vol 4. ACS Symposium Series; 2022: Chapter 4. View Source
